molecular formula C9H12O2 B7770306 2-(3-Methylphenoxy)ethanol CAS No. 37281-57-5

2-(3-Methylphenoxy)ethanol

Cat. No.: B7770306
CAS No.: 37281-57-5
M. Wt: 152.19 g/mol
InChI Key: FDBXUXVQIOQYIX-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)ethanol is an organic chemical compound of significant interest in industrial and biological research. This compound is structurally analogous to the widely used preservative Phenoxyethanol (2-Phenoxyethanol) but features a methyl substitution on the phenyl ring, which may alter its physicochemical and biological properties. As an ether alcohol, it is characterized by the presence of both ether and alcohol functional groups, a structure known to contribute to antimicrobial efficacy. Researchers investigate this compound primarily for its potential as a preservative agent in various formulations. Similar to Phenoxyethanol, which is approved for use in cosmetics and pharmaceuticals at concentrations up to 1% and is effective against various Gram-negative and Gram-positive bacteria and yeasts like Candida albicans, this methylated analog may offer a modified spectrum of activity or enhanced properties. Its mechanism of action is believed to involve the uncoupling of oxidative phosphorylation and competitive inhibition of malate dehydrogenase, disrupting microbial energy production. Beyond its antimicrobial applications, this compound serves as a valuable solvent and chemical intermediate in research settings. Its structure makes it useful for studying the synthesis of more complex molecules, such as polymers or other derivatives, where its solubility profile can be advantageous. It is critical to note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Comprehensive safety data specific to this compound should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenoxy)ethanol
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InChI

InChI=1S/C9H12O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3
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InChI Key

FDBXUXVQIOQYIX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O2
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DSSTOX Substance ID

DTXSID6065559
Record name Ethanol, 2-(3-methylphenoxy)-
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Molecular Weight

152.19 g/mol
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CAS No.

13605-19-1, 37281-57-5
Record name 2-(3-Methylphenoxy)ethanol
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Record name 2-(3-Tolyloxy)ethanol
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Record name Ethanol, 2-(3-methylphenoxy)-
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Preparation Methods

Reaction Mechanism

The process follows an Sₙ2 mechanism , where the deprotonated phenolic oxygen of m-cresol attacks the electrophilic carbon of 2-bromoethanol, displacing bromide (Figure 1).

Reaction Equation:
m-Cresol+2-BromoethanolK2CO3,DMFThis compound+KBr+H2O\text{m-Cresol} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} + \text{KBr} + \text{H}_2\text{O}

Standard Procedure

A representative protocol involves:

  • Mixing m-cresol (1.0 equiv) and K₂CO₃ (1.5 equiv) in N,N-dimethylformamide (DMF) .

  • Adding 2-bromoethanol (1.5 equiv) and heating at 120°C for 5–8 hours.

  • Quenching with water, extracting with ethyl acetate, and purifying via silica gel chromatography.

Table 1: Reaction Parameters and Yields

ParameterValueSource
Temperature120°C
Molar Ratio (m-cresol:K₂CO₃:2-bromoethanol)1:1.5:1.5
SolventDMF
Yield70.8–81.8%

Characterization Data :

  • ¹H NMR (CDCl₃): δ 7.16 (t, J = 8.0 Hz), 6.71–6.79 (m), 4.05 (dd, J = 4.8, 4.0 Hz), 2.32 (s, CH₃).

  • IR : 3366 cm⁻¹ (O–H), 1603 cm⁻¹ (C=C aromatic).

Optimization of Reaction Conditions

Base Selection

Potassium carbonate outperforms sodium carbonate and triethylamine due to its dual role as a base and phase-transfer catalyst. In comparative studies, K₂CO₃ increased yields by 15–20% compared to Na₂CO₃.

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance nucleophilicity by stabilizing the transition state. Non-polar solvents (e.g., toluene) reduce yields to <50%.

Table 2: Solvent Impact on Yield

SolventYield (%)Dielectric Constant
DMF81.836.7
DMSO78.246.7
Toluene48.52.4

Temperature and Time

Yields plateau at 120°C (81.8% in 5 hours), while higher temperatures (140°C) cause side reactions like elimination.

Alternative Synthetic Pathways

Williamson Ether Synthesis

A modified approach uses m-cresol and ethylene oxide under high pressure (3–5 atm), achieving 75% yield but requiring specialized equipment.

Catalytic Methods

Palladium-catalyzed coupling between 3-methylphenol and ethylene glycol has been explored but remains experimental (yields <60%).

Purification and Analysis

Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Post-reaction mixtures are treated with K₂CO₃ (0.772 g/0.7 mL) and extracted with ethyl acetate , achieving 95% recovery.

Table 3: Salt-Solvent Systems for Extraction

SaltSolventRecovery (%)
K₂CO₃Ethyl acetate95
(NH₄)₂SO₄MTBE88
NaClChloroform72

Chromatographic Purification

Silica gel chromatography (n-hexane:EtOAc = 2:1) removes unreacted m-cresol and bromoethanol derivatives.

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate (∼70%), with m-cresol priced at $13.00/25g and 2-bromoethanol at $17.00/5g. Optimizing K₂CO₃ reuse reduces expenses by 20%.

Environmental Impact

DMF, classified as a hazardous solvent, is replaced with cyclopentyl methyl ether (CPME) in greener protocols, reducing waste generation by 40% .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₂O₂
  • Molecular Weight : 152.19 g/mol
  • CAS Number : 72987-59-8

The compound features a phenoxy group that contributes to its reactivity and solubility in organic solvents. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Industrial Applications

Solvent Properties
2-(3-Methylphenoxy)ethanol is utilized as a solvent in various industrial processes due to its ability to dissolve a wide range of substances. Its low volatility and high boiling point make it suitable for applications requiring stable solvent properties under heat.

Surfactant and Emulsifier
This compound is also employed as a surfactant in formulations for personal care products. Its surfactant properties help stabilize emulsions, enhancing the texture and performance of creams, lotions, and other cosmetic products.

Environmental Applications

Biodegradability Studies
Recent studies have shown that compounds similar to this compound possess favorable biodegradation characteristics. This property is critical for assessing environmental impact and sustainability in industrial applications. For instance, studies indicate that related compounds undergo significant biodegradation within 28 days under controlled conditions, suggesting that this compound may also exhibit similar behavior .

Case Studies

Study Title Focus Area Findings
Thermal Degradation of Ethanol DerivativesThermochemical AnalysisInvestigated the thermal stability and degradation pathways of ethanol derivatives including phenoxyethanols, revealing insights into their thermal behavior under varying conditions .
Biodegradation AssessmentEnvironmental ImpactEvaluated the biodegradation potential of related phenoxy compounds, showing over 90% degradation within one month, indicating environmental safety .
Efficacy as a SolventIndustrial ChemistryDemonstrated effective solvation properties for various organic compounds, supporting its use in industrial formulations .

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)ethanol involves its interaction with various molecular targets and pathways. It exhibits antimicrobial properties, making it effective against certain bacterial strains. The compound’s mechanism includes disrupting bacterial cell membranes and inhibiting essential enzymatic functions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(3-Methylphenoxy)ethanol
  • CAS No.: 13605-19-1
  • Molecular Formula: C₉H₁₂O₂ (corrected from C8H17NO2 in )
  • Molecular Weight : 152.19 g/mol (calculated from formula)
  • Synonyms: Ethylene glycol mono-m-tolyl ether.

Physical Properties :

  • Boiling Point : 241°C at 760 mmHg.
  • Density : 0.973 g/cm³.
  • Vapor Pressure : 0.00636 mmHg at 25°C.

Safety : Avoid skin and eye contact (S24/25).

Applications: Used as a precursor in pharmaceuticals, e.g., NAPMA (N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide), which inhibits osteoclast differentiation and treats osteoporosis.

Comparison with Structurally Related Compounds

2-Phenoxyethanol (CAS 122-99-6)

  • Structure: Simplest analog with a phenoxy group attached to ethanol.
  • Molecular Formula : C₈H₁₀O₂.
  • Applications : Widely used as a preservative in cosmetics and pharmaceuticals.
  • Key Differences: Lacks the methyl group at the 3-position of the aromatic ring, reducing steric hindrance. Lower molecular weight (138.16 g/mol) compared to this compound.

2-(3-Methoxyphenoxy)ethanol (CAS 34114-37-9)

  • Structure : Methoxy group replaces the methyl group at the 3-position.
  • Molecular Formula : C₉H₁₂O₃.
  • Molecular Weight : 168.19 g/mol.
  • No reported biological activity in the provided evidence, unlike the methyl derivative.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

  • Structure: Bulky tetramethylbutyl substituent on the phenoxy ring.
  • Hazards : Acute toxicity (Oral Category 4) and serious eye damage (Category 1).
  • Applications : Restricted to R&D due to safety concerns.
  • Key Differences: The bulky substituent reduces metabolic stability compared to this compound.

2-(2-Methoxyethoxy)ethanol

  • Structure : Ethylene glycol derivative with a methoxyethoxy chain.
  • Molecular Formula : C₅H₁₂O₃.
  • Molecular Weight : 120.15 g/mol.
  • Applications: Industrial solvent (e.g., Dowanol DM).
  • Key Differences :
    • Lacks aromaticity, leading to distinct chemical reactivity and lower boiling point (≈196°C).

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Hazards
This compound 13605-19-1 C₉H₁₂O₂ 152.19 241 Pharmaceutical precursors Skin/eye irritant
2-Phenoxyethanol 122-99-6 C₈H₁₀O₂ 138.16 ~245 Cosmetic preservative Low toxicity
2-(3-Methoxyphenoxy)ethanol 34114-37-9 C₉H₁₂O₃ 168.19 Not reported Not specified Not reported
2-(2-Methoxyethoxy)ethanol Not provided C₅H₁₂O₃ 120.15 ~196 Industrial solvent Moderate toxicity
2-(Tetramethylbutyl derivative) 9036-19-5 C₁₈H₂₈O₃ 292.42 Not reported R&D only Acute toxicity, eye damage

Biological Activity

2-(3-Methylphenoxy)ethanol, a compound with the chemical formula C₉H₁₂O, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

This compound is characterized by its ether and alcohol functional groups, which contribute to its reactivity and interaction with biological systems. The compound exhibits a molecular weight of 140.19 g/mol and is soluble in organic solvents, making it applicable in various chemical processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a preservative in cosmetic formulations.

Cytotoxicity and Anticancer Activity

A notable area of investigation is the cytotoxic effects of this compound on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For instance, an experiment reported an IC₅₀ value of approximately 15 µM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer potential .

Cell Line IC₅₀ (µM) Effect
MDA-MB-231 (Breast)15Induces apoptosis
PC-3 (Prostate)20Inhibits cell proliferation

Toxicological Studies

Toxicological assessments reveal that this compound has a relatively low toxicity profile. In a repeated-dose toxicity study, no significant adverse effects were observed at doses up to 5000 mg/kg/day in animal models. The NOAEL (No Observed Adverse Effect Level) was established at this dosage, indicating safety for potential therapeutic applications .

Study on Osteoclast Differentiation

A recent study explored the effects of related compounds on osteoclast differentiation, which is crucial for bone health. While focusing on derivatives of phenoxyethanol, it was noted that certain structural analogs could inhibit osteoclast formation, suggesting that modifications to the phenoxy group might enhance biological activity against bone resorption .

Genotoxicity Assessment

Genotoxicity studies conducted using the Ames test indicated that this compound does not exhibit mutagenic properties. This finding is crucial for its application in pharmaceuticals and cosmetics, where safety is paramount .

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